molecular formula C8H5FN2O2S B2967442 Quinoxaline-2-sulfonyl fluoride CAS No. 1935239-80-7

Quinoxaline-2-sulfonyl fluoride

Cat. No.: B2967442
CAS No.: 1935239-80-7
M. Wt: 212.2
InChI Key: YNLVTHFJEVZPHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline-2-sulfonyl fluoride involves various methods, but one notable approach is the metal-free oxidative S–O cross-coupling strategy . This method effectively addresses longstanding challenges in the C2 transformation of quinoxalinones by avoiding the use of metals. Compared to traditional C2 chlorination methods, this protocol is mild, facile, environmentally friendly, and exhibits excellent functional group tolerance .

Scientific Research Applications

Radical Fluorosulfonyl Heteroarylation of Unactivated Alkenes

A notable application involves the radical fluorosulfonyl heteroarylation of unactivated alkenes with quinoxaline derivatives, demonstrating a transition-metal-free and visible-light-mediated approach. This method allows access to SO2F-containing quinoxalin-2(1H)-ones, crucial in biologically active molecules, further applied to modify other heterocycles, drug molecules, and engage in SuFEx click reactions for potential drug development and material science applications (Lu Lin et al., 2023).

Anticancer Screening and Radiosensitizing Evaluation

Quinoxaline derivatives bearing a sulfonamide moiety, including those related to Quinoxaline-2-sulfonyl fluoride, have been synthesized and evaluated for their anticancer activity and ability to enhance the cell-killing effect of γ-radiation. This highlights their potential in developing anticancer therapeutics and radiosensitizers (M. Ghorab et al., 2011).

Chromogenic and Fluorogenic Anion Sensing

Quinoxaline derivatives have been explored for chromogenic and fluorogenic anion sensing, particularly for inorganic anions such as fluoride and acetate. This application is crucial in biomolecular science, where selective anion detection can lead to advancements in diagnostic methods and environmental monitoring (S. Dey et al., 2018).

Enhancement of Photovoltaic Performance

The introduction of fluorine into quinoxaline units has been demonstrated to significantly improve the photovoltaic performance of polymers. This suggests that this compound derivatives could play a role in developing high-efficiency solar cells, pointing towards potential applications in renewable energy technologies (Qunping Fan et al., 2016).

Neuroprotection Against Cerebral Ischemia

Quinoxaline derivatives have shown neuroprotective properties against cerebral ischemia. While this application may indirectly relate to this compound's chemical family, it underscores the broader therapeutic potential of quinoxaline compounds in neuropharmacology (M. Sheardown et al., 1990).

Properties

IUPAC Name

quinoxaline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c9-14(12,13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLVTHFJEVZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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